ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
Description
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to an azepine ring, with an ethyl ester substituent at the 2-position. The ethyl ester group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-7-5-3-4-6-11-8(7)15-9/h11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVDOFEZSYSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)NCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 1-Aryl-4-(Bromoacetyl)-5-Methyl-1H-Pyrazole-3-Carboxylates
- Methodology : The initial stage involves the synthesis of ethyl 1-aryl-4-(bromoacetyl)-5-methyl-1H-pyrazole-3-carboxylates (compound 3). This is achieved through a known route where ethyl (2Z)-chloro(phenylhydrazone) acetates undergo reaction with acetylacetone, followed by bromination.
- Reaction Conditions : Bromination occurs in acetic acid, facilitating the formation of bromoketones (3a-d).
- Reaction Scheme :
Ethyl (2Z)-chloro(phenylhydrazone) acetate + acetylacetone → bromination in acetic acid → bromoketones (3a-d)
Data Table: Synthesis of Bromoketones (3a-d)
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3a-d | Ethyl (2Z)-chloro(phenylhydrazone) + acetylacetone | Brominating agent (e.g., Br2) | Acetic acid | Variable (typically 70-85%) | Bromination at the acetyl position |
Cyclization to Thiadiazine Derivatives
Reaction with 4-Amino-2,4-Dihydro-3H-1,2,4-Triazole-3-Thiones
- Methodology : The key step involves nucleophilic attack of 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones (compounds 4-6) on the bromoketones (3a-d). The reaction proceeds under reflux in ethanol, promoting cyclization and formation of the heterocyclic ring system.
- Reaction Conditions : Reflux in ethanol, with the formation of the 1,3,4-thiadiazole ring via intramolecular cyclization.
- Reaction Scheme :
Bromoketone (3a-d) + 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione → cyclization → ethyl 1-aryl-4-{3-aryl(getaryl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)}-5-methyl-1H-pyrazole-3-carboxylates (7-9)
Data Table: Synthesis of Target Heterocycles (7-9)
| Compound | Precursors | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 7-9 | Bromoketones + Thiones | Ethanol | Reflux (4-6 hours) | 65-78% | Confirmed by spectroscopic analysis |
Structural Confirmation and Characterization
- The synthesized compounds were characterized using 1H and 13C NMR spectroscopy , mass spectrometry , and elemental analysis .
- Spectroscopic Data : Proton signals of ethoxy groups appeared as triplets and quartets around 1.41–1.43 ppm and 4.45–4.47 ppm, respectively. The formation of the 1,3,4-thiadiazole ring was evidenced by singlet signals at 3.94–4.03 ppm for the methylene protons. Aromatic and heterocyclic protons appeared in the expected regions, confirming the structure.
Alternative Synthetic Approaches and Variations
Research indicates that modifications in the substituents on the pyrazole and thiadiazine rings can influence the yield and biological activity. For example, introducing furane substituents on the triazole ring enhances antimicrobial activity, as observed in biological screening studies.
Notes on Optimization
- Solvent Choice : Ethanol is preferred for cyclization due to its polarity and ability to facilitate intramolecular ring closure.
- Reaction Conditions : Reflux temperatures (around 78°C) optimize cyclization efficiency.
- Substituent Effects : Electron-withdrawing groups like halogens on phenyl rings improve biological activity, guiding synthetic modifications.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of this thiazole-based compound can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that thiazole derivatives possess activity against resistant strains of Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
this compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property makes it a candidate for developing new treatments for chronic inflammatory diseases such as arthritis .
3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of thiazole-based compounds. This compound may help protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
1. Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic pathways in pests. Its application in agricultural settings could lead to the development of effective pest control agents that are less harmful to beneficial insects compared to conventional pesticides .
2. Plant Growth Regulation
Studies indicate that thiazole derivatives can enhance plant growth by acting as growth regulators. This compound may promote root development and increase resistance to environmental stressors .
Material Science
1. Synthesis of Novel Polymers
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Substituents: Ethyl esters (target compound) improve lipophilicity compared to methyl esters (e.g., ), which may enhance blood-brain barrier penetration. Amino groups (e.g., ) introduce basicity, influencing solubility and ionic interactions.
- Functional Groups : Ketones (e.g., ) and amides (e.g., ) enable hydrogen bonding, critical for enzymatic inhibition, whereas esters may act as prodrugs .
Biological Activity
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate (CAS Number: 1197937-56-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.3 g/mol
- SMILES Notation : CCOC(=O)C1=NC2=C(S1)NCCCC2
The compound features a thiazoloazepine structure which is known for its diverse biological activities. The thiazole ring contributes to the electron-withdrawing properties that can enhance the reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological properties:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazoloazepines. For instance:
- Cell Line Studies : Compounds with similar structures showed micromolar activity against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values around 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 10 |
| B16F10 | 10 |
This suggests that this compound may exhibit similar anticancer properties.
The mechanism by which thiazoloazepines exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : They may modulate signaling pathways involved in cancer progression such as the MAPK/ERK pathway.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of thiazoloazepines:
- Study on Antimicrobial Activity : A related compound demonstrated significant antimicrobial activity against various bacterial strains. This indicates a broader spectrum of biological activity beyond anticancer effects .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease through modulation of neuroinflammation and oxidative stress .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 70–80 | 64–74 | |
| Functionalization | DMF | 25–30 | 65–70 | |
| Crystallization | Ethanol | RT | – |
How is the compound characterized structurally, and what spectroscopic techniques are critical?
Basic Research Question
Structural confirmation relies on a combination of IR , ¹H/¹³C-NMR , and mass spectrometry :
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .
- ¹H-NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and azepine ring protons (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 388.437 for nitrobenzamido derivatives) confirm molecular weight .
Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
How can reaction conditions be optimized to address low yields in multi-step syntheses?
Advanced Research Question
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile groups .
- Workflow Validation : Use TLC or in-situ IR to monitor reaction progress and isolate intermediates .
Case Study : A 74% yield was achieved for a thieno-triazepine derivative by optimizing solvent (DMF) and reaction time (12 hours) .
How can contradictions in spectroscopic data be resolved during structural elucidation?
Advanced Research Question
Contradictions often stem from tautomerism or dynamic conformational changes. Methodological approaches include:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Variable-Temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C vs. −40°C .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., crystal packing of ethyl carboxylate derivatives) .
Example : In a pyrimidine derivative, conflicting NOESY signals were resolved by confirming the Z-configuration of substituents via X-ray .
What role do computational methods (e.g., DFT) play in studying the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) is critical for:
- Reaction Mechanism Insights : Modeling transition states for cyclization steps to identify rate-limiting barriers .
- Electronic Property Analysis : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at the carbonyl group) .
- Spectroscopic Predictions : Simulate IR/NMR spectra to validate experimental data .
Case Study : DFT calculations on a thiazole-azepine derivative revealed a HOMO-LUMO gap of 4.2 eV, consistent with its low reactivity toward electrophiles .
How can researchers address challenges in purifying this compound due to its hydrophobicity?
Advanced Research Question
Hydrophobicity complicates crystallization. Solutions include:
- Mixed Solvent Systems : Use ethanol-water (7:3) to improve solubility and nucleation .
- Chromatography : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients .
- Derivatization : Introduce polar groups (e.g., hydroxyl or amide) to enhance aqueous solubility .
Data Note : A nitro-substituted derivative achieved 95% purity after two recrystallizations from DMF/water .
What are the key considerations for designing bioactivity studies involving this compound?
Advanced Research Question
Focus on structural motifs with known pharmacological relevance:
- Thiazole Ring : Target enzymes (e.g., kinase inhibitors) via hydrogen bonding with the NH group .
- Azepine Core : Explore interactions with G-protein-coupled receptors (GPCRs) due to conformational flexibility .
- Ester Group : Optimize hydrolytic stability (e.g., prodrug strategies) using pH-dependent kinetic studies .
Experimental Design : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to prioritize derivatives .
How can researchers mitigate instability issues during long-term storage?
Advanced Research Question
Instability often arises from ester hydrolysis or oxidation:
- Storage Conditions : Use inert atmospheres (N₂) and low temperatures (−20°C) to slow degradation .
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants to vials .
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH) with HPLC tracking .
Data Point : A carboxylate analog showed <5% degradation after 6 months at −20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
